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Compound of Interest

Compound Name: Arv-771

Cat. No.: B15604412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of ARV-771, a

proteolysis-targeting chimera (PROTAC) BET degrader, in mouse xenograft models,

particularly those for castration-resistant prostate cancer (CRPC). The following protocols and

data are compiled from preclinical studies to serve as a detailed resource for designing and

executing in vivo efficacy studies.

Mechanism of Action
ARV-771 is a heterobifunctional molecule that induces the degradation of BET (Bromodomain

and Extra-Terminal) proteins, including BRD2, BRD3, and BRD4.[1][2] It functions by

simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase,

forming a ternary complex.[3][4] This proximity facilitates the ubiquitination of the BET protein,

marking it for degradation by the proteasome.[5] The degradation of BET proteins, which are

critical readers of acetylated lysine residues on histones and transcription factors, leads to the

suppression of key oncogenic signaling pathways, notably those driven by c-MYC and the

androgen receptor (AR).[4][6] This ultimately results in cell cycle arrest and apoptosis in cancer

cells.[7]
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Caption: ARV-771 mediated BET protein degradation pathway.
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Data Presentation: ARV-771 Dosing and Efficacy in
Mouse Xenograft Models
The following tables summarize quantitative data from various studies on the administration

and efficacy of ARV-771 in different mouse xenograft models.
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Cell Line
Tumor
Type

Mouse
Strain

ARV-771
Dosage

Administr
ation
Route

Treatmen
t
Schedule

Outcome

22Rv1

Castration-

Resistant

Prostate

Cancer

Nu/Nu 10 mg/kg
Subcutane

ous

Daily for 3

days

37% BRD4

and 76% c-

MYC

downregul

ation in

tumor

tissue.[3][8]

22Rv1

Castration-

Resistant

Prostate

Cancer

Nu/Nu 30 mg/kg
Subcutane

ous
Daily

Induced

tumor

regression.

[3]

22Rv1

Castration-

Resistant

Prostate

Cancer

Nu/Nu 10 mg/kg
Subcutane

ous

Daily for 14

days

Marked

downregul

ation of

AR-V7 in

tumors.[8]

VCaP

Castration-

Resistant

Prostate

Cancer

CB17

SCID
30 mg/kg

Subcutane

ous

Intermittent

(Q3D or 3

days on/4

days off)

for 16 days

60% tumor

growth

inhibition.

HepG2

Hepatocell

ular

Carcinoma

Nude 20 mg/kg
Subcutane

ous

Every other

day for 25

days

Significant

reduction

in tumor

volume

and weight.
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Parameter
22Rv1 Xenograft Model (10
mg/kg, daily, 14 days)

VCaP Xenograft Model (30
mg/kg, intermittent)

BRD4 Downregulation
>80% knockdown at 8h post-

last dose.[3]

Pharmacodynamic depletion of

BRD4.[4]

c-MYC Suppression
>80% knockdown at 8h post-

last dose.[3]

Pharmacodynamic

suppression of c-MYC.[4]

AR-V7 Downregulation Marked downregulation.[8] Not Reported

Serum PSA Levels Not Reported Suppression of PSA levels.[4]

Tumor Growth Inhibition Dose-dependent TGI.[3] 60% TGI.

Experimental Protocols
Experimental Workflow for a Typical In Vivo Efficacy
Study
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Pre-Treatment

Treatment

Post-Treatment Analysis

1. Cell Culture
(e.g., 22Rv1, VCaP)

2. Xenograft Implantation
(Subcutaneous injection of cells into mice)

3. Tumor Growth Monitoring
(Until tumors reach a specified volume)

4. Randomization
(Grouping of mice into treatment cohorts)

5. ARV-771 Formulation Preparation

6. Drug Administration
(e.g., daily subcutaneous injection)

7. Monitor Tumor Volume & Body Weight

8. Sample Collection
(Tumors and plasma at endpoint)

9. Pharmacodynamic & Efficacy Analysis
(Western Blot, ELISA, IHC, etc.)
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Caption: General experimental workflow for ARV-771 in vivo studies.
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Cell Culture and Xenograft Implantation
Materials:

CRPC cell lines (e.g., 22Rv1, VCaP)

Appropriate cell culture medium and supplements

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Matrigel (optional)

Immunocompromised mice (e.g., Nu/Nu, CB17 SCID)

Syringes and needles (27-30 gauge)

Protocol:

Culture cancer cells according to standard protocols.

Harvest cells during the logarithmic growth phase.

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a

concentration of 5 x 10^6 cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Monitor mice for tumor formation. Tumor growth can be measured using calipers, and tumor

volume calculated using the formula: (Length x Width^2) / 2.

Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment

and control groups.

Preparation of ARV-771 Formulation for Subcutaneous
Injection
Materials:
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ARV-771 powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween 80

Sterile saline (0.9% NaCl) or ddH₂O

Sterile microcentrifuge tubes

Vortex mixer

Protocol:

Prepare a stock solution of ARV-771 in DMSO (e.g., 100 mg/mL).

To prepare the final formulation, follow the sequential addition of solvents. For a vehicle

composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline: a. In a sterile

tube, add the required volume of the ARV-771 DMSO stock solution. b. Add PEG300 and

vortex until the solution is clear. c. Add Tween 80 and vortex until the solution is clear. d.

Finally, add the sterile saline or ddH₂O and vortex thoroughly to ensure a homogenous

suspension.

The final concentration of ARV-771 should be calculated based on the desired dosage (e.g.,

mg/kg) and the injection volume (typically 100-200 µL per mouse).

Prepare the formulation fresh daily before administration.

Administration of ARV-771
Materials:

Prepared ARV-771 formulation

Syringes (1 mL) with needles (27-30 gauge)

Animal scale
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Protocol:

Weigh each mouse to determine the precise volume of the ARV-771 formulation to be

administered.

Gently restrain the mouse.

Lift the loose skin over the dorsal flank to form a tent.

Insert the needle into the subcutaneous space, parallel to the body.

Slowly inject the calculated volume of the ARV-771 formulation.

Withdraw the needle and return the mouse to its cage.

Administer the treatment according to the planned schedule (e.g., daily, intermittent).

The vehicle control group should receive the same volume of the formulation without ARV-
771.

Efficacy and Pharmacodynamic Analysis
Protocol:

Monitor tumor volume and mouse body weight 2-3 times per week throughout the study.

At the end of the study, euthanize the mice and collect tumors and blood (for plasma).

Tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for

immunohistochemistry (IHC).

Analyze the expression levels of BRD4, c-MYC, and AR in tumor lysates by Western blot.

Plasma samples can be used to measure PSA levels by ELISA.

IHC can be used to assess the in-situ expression of target proteins within the tumor

microenvironment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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